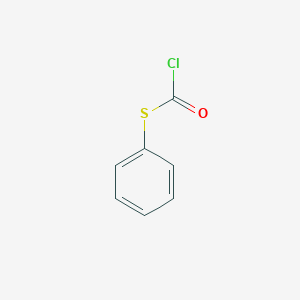

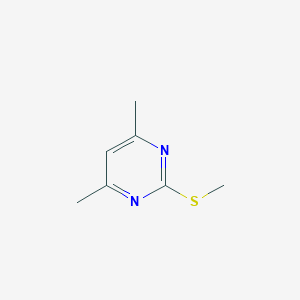

4,6-Dimethyl-2-(methylthio)pyrimidine

Vue d'ensemble

Description

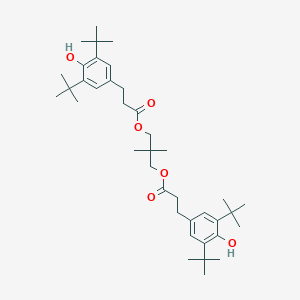

4,6-Dimethyl-2-(methylthio)pyrimidine is a useful reactant for the synthesis of substituted heterocycles via nickel-catalyzed cross-coupling reaction . It is a derivative of pyrimidines, which are known as biologically active compounds .

Synthesis Analysis

The synthesis of 4,6-Dimethyl-2-(methylthio)pyrimidine can be achieved by cyclocondensation of acetylacetone and thiourea in the presence of hydrochloric acid to yield 4,6-dimethyl-1-mercaptopyrimidine, methylation with dimethyl carbonate and tetrabutylammonium bromide to give 4,6-dimethyl-2-methyl thiopyrimidine, and oxidation with hydrogen peroxide, sodium tungstate and tetrabutylammonium bromide to afford the title compound in an overall yield of 75% .Molecular Structure Analysis

The molecular formula of 4,6-Dimethyl-2-(methylthio)pyrimidine is C6H8N2 . The average mass is 108.141 Da and the monoisotopic mass is 108.068748 Da .Chemical Reactions Analysis

Pyrimidine synthesis involves various reactions such as oxidative annulation, ZnCl2-catalyzed three-component coupling reaction, base-promoted intermolecular oxidation C-N bond formation, Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation, and efficient, facile, and eco-friendly synthesis of pyrimidine derivatives .Applications De Recherche Scientifique

Application in Pharmaceutical Chemistry

Summary of the Application

4,6-Dimethyl-2-(methylsulfonyl)pyrimidine is widely used in biological, pharmaceutical, and agrochemical fields . It is a key intermediate in the preparation of ambrisentan and darusentan, which are highly selective endothelin receptor antagonists used to treat pulmonary hypertension .

Methods of Application or Experimental Procedures

A convenient and efficient three-step synthesis of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine can be achieved by cyclocondensation of acetylacetone and thiourea in the presence of hydrochloric acid to yield 4,6-dimethyl-1-mercaptopyrimidine, methylation with dimethyl carbonate and tetrabutylammonium bromide to give 4,6-dimethyl-2-methyl thiopyrimidine, and oxidation with hydrogen peroxide, sodium tungstate, and tetrabutylammonium bromide to afford the title compound in an overall yield of 75% .

Results or Outcomes Obtained

The synthesis method described above is reported to be convenient and efficient, utilizing environmentally friendly reagents, dimethyl carbonate for methylation, and hydrogen peroxide for the s-oxidation . The overall yield of the title compound is 75% .

Application in the Synthesis of Pyrrolopyrimidines

Summary of the Application

Pyrrolopyrimidines are of high interest in medicinal chemistry because some of them possess biological and pharmacological activities . The synthesis of pyrrolopyrimidines often involves the use of “4,6-Dimethyl-2-(methylthio)pyrimidine” as a starting material .

Methods of Application or Experimental Procedures

The specific synthetic procedures can vary widely depending on the desired pyrrolopyrimidine derivative. However, the general approach involves the use of “4,6-Dimethyl-2-(methylthio)pyrimidine” as a starting material, which is then subjected to various chemical reactions to introduce additional functional groups and build the pyrrolopyrimidine scaffold .

Results or Outcomes Obtained

Pyrrolopyrimidines synthesized using “4,6-Dimethyl-2-(methylthio)pyrimidine” have been reported to exhibit a wide range of biological activities, including anti-leukemia, tyrosine kinase inhibition, anti-HIV-1, antibiotic, antiangiogenic, and antitumor properties .

Application in the Synthesis of Diazines

Summary of the Application

Diazine alkaloids, which include pyridazine, pyrimidine, and pyrazine, are widespread two-nitrogen containing compounds in nature (DNA, RNA, flavors, and fragrances) and constitute a central building block for a wide range of pharmacological applications . They are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities . “4,6-Dimethyl-2-(methylthio)pyrimidine” is used as a starting material in the synthesis of these diazines .

Methods of Application or Experimental Procedures

The specific synthetic procedures can vary widely depending on the desired diazine derivative. However, the general approach involves the use of “4,6-Dimethyl-2-(methylthio)pyrimidine” as a starting material, which is then subjected to various chemical reactions to introduce additional functional groups and build the diazine scaffold .

Results or Outcomes Obtained

Diazines synthesized using “4,6-Dimethyl-2-(methylthio)pyrimidine” have been reported to exhibit a wide range of biological activities, including modulation of myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .

Application in the Synthesis of Azo Derivatives

Summary of the Application

“4,6-Dimethyl-2-(methylthio)pyrimidine” is used in the synthesis of azo derivatives of 4,6-dihydroxy-2-methylpyrimidine . These azo compounds are important in the dyes and pigments industry .

Methods of Application or Experimental Procedures

The synthesis of these azo derivatives involves a diazo coupling reaction between 4,6-dihydroxy-2-methypyrimidine and diazotised 2-amino-thiazole and 2-amino-(6-subtituted)benzothiazole .

Results or Outcomes Obtained

The synthesized azo derivatives show that they exist in hydrazon tautomeric forms . The effects of solvent, acid–base, and temperature on the absorption spectra of the dyes were investigated . The results show that these dyes may be suitable for applications in the textile industry .

Safety And Hazards

Propriétés

IUPAC Name |

4,6-dimethyl-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S/c1-5-4-6(2)9-7(8-5)10-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTOWNMJYBIWTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10492396 | |

| Record name | 4,6-Dimethyl-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10492396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethyl-2-(methylthio)pyrimidine | |

CAS RN |

14001-64-0 | |

| Record name | 4,6-Dimethyl-2-(methylthio)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14001-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dimethyl-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10492396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine, 4,6-dimethyl-2-(methylthio) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.